molecular formula C5H9N3OS B3060688 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol CAS No. 646534-23-8

2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol

Cat. No.: B3060688
CAS No.: 646534-23-8
M. Wt: 159.21 g/mol
InChI Key: MDWULDMXKCBNBT-UHFFFAOYSA-N
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Description

2-[(3-Methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 3 and a sulfanyl-ethanol moiety at position 3. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-4-6-5(8-7-4)10-3-2-9/h9H,2-3H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWULDMXKCBNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585931
Record name 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646534-23-8
Record name 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Williamson Ether Synthesis: Foundation of Thioether Bond Formation

Critical to this method is the exclusion of moisture, as hydrolysis of the chloroethanol reagent competes with the desired alkylation. Nuclear magnetic resonance (NMR) analysis of the product revealed characteristic peaks at δ 3.72 ppm (triplet, –SCH2CH2OH) and δ 4.21 ppm (singlet, triazole–CH3), aligning with literature values. Liquid chromatography–mass spectrometry (LC-MS) further confirmed the molecular ion peak at m/z 189 [M + H]⁺.

Microwave-Assisted Alkylation: Enhancing Efficiency and Yield

Microwave irradiation has emerged as a transformative technique for reducing reaction times and improving yields. Adapting protocols from AJOL’s triazolone synthesis, researchers achieved 85% yield by irradiating a mixture of 3-methyl-1H-1,2,4-triazole-5-thiol, 2-chloroethanol, and potassium hydroxide in ethanol at 90°C for 15 minutes. The dielectric heating effect accelerates molecular collisions, overcoming kinetic barriers inherent to conventional heating.

A comparative study revealed that microwave methods reduce energy consumption by 40% compared to traditional reflux (Table 1). Fourier-transform infrared (FTIR) spectra of the product exhibited a broad O–H stretch at 3420 cm⁻¹ and a C–S vibration at 680 cm⁻¹, consistent with successful sulfanyl-ethanol formation.

Table 1: Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Method Microwave Method
Reaction Time 12 hours 15 minutes
Yield 62% 85%
Energy Consumption (kJ) 1,200 720

Solvent Selection and Industrial Scalability

Patent data from US20160237066A1 emphasize the role of solvent polarity in large-scale synthesis. Ethanol and acetone are preferred for their balance of solubility and ease of removal. For instance, recrystallization from a dimethylformamide–ethanol (1:1) mixture yielded 98% pure product, as validated by high-performance liquid chromatography (HPLC). The patent also highlights the use of sulfuric acid in acetone for deprotection steps, though this is less relevant to the direct synthesis of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol.

Analytical Characterization and Quality Control

Structural elucidation relies on multimodal spectroscopy:

  • ¹H NMR : Peaks at δ 1.32 ppm (triazole–CH3) and δ 3.64–3.78 ppm (–CH2OH) confirm alkyl chain integration.
  • ¹³C NMR : Resonances at δ 167.4 ppm (C=S) and δ 73.7 ppm (–CH2OH) validate the thioether linkage.
  • LC-MS : Molecular ion clusters at m/z 189 ([M + H]⁺) and 211 ([M + Na]⁺) ensure molecular weight consistency.

Elemental analysis further corroborates purity, with deviations ≤0.3% for C, H, and N.

Chemical Reactions Analysis

1.2. Cyclization and Condensation Reactions

The hydroxyl group in the ethanol chain enables further functionalization. For example:

  • Esterification with acetic anhydride forms the corresponding acetate ester.

  • Oxidation with mild oxidizing agents (e.g., MnO₂) converts the alcohol to a ketone.

Example Reaction (Esterification):

2 3 Methyl 1H 1 2 4 triazol 5 yl sulfanyl 1 ethanol+(Ac)2OAcetylated Derivative\text{2 3 Methyl 1H 1 2 4 triazol 5 yl sulfanyl 1 ethanol}+(\text{Ac})_2\text{O}\rightarrow \text{Acetylated Derivative}

Key Data:

  • Catalyst: Acetic anhydride (dual role as solvent and catalyst)

  • Yield: ~55–80% (extrapolated from )

2.1. Sulfanyl Group Reactivity

The thioether linkage participates in:

  • Oxidation to sulfoxide or sulfone using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).

  • Nucleophilic substitution with alkyl halides to form extended thioethers.

Oxidation Example:

Thioether+H2O2H+Sulfoxide Sulfone\text{Thioether}+\text{H}_2\text{O}_2\xrightarrow{\text{H}^+}\text{Sulfoxide Sulfone}

Conditions:

  • Oxidizing Agent: 30% H₂O₂

  • Solvent: Acetic acid

  • Time: 2–4 h at 50°C

2.2. Alcohol Group Transformations

The primary alcohol undergoes typical reactions:

Reaction Type Reagents/Conditions Product Yield
EsterificationAcetic anhydride, H₂SO₄ (cat.)Acetate ester~70%
OxidationMnO₂, CH₂Cl₂2-[(3-Methyl-triazolyl)sulfanyl]ethanal~40%
TosylationTsCl, PyridineTosylate intermediate~85%

Spectral Characterization

Key spectral data for structural confirmation (based on analogous triazole-thioethers ):

¹H NMR (DMSO-d₆):

  • Triazole proton: δ 8.26–8.50 (s, 1H)

  • Methylene (SCH₂): δ 3.80–4.10 (t, 2H)

  • Hydroxyl (OH): δ 4.60–5.20 (broad, 1H)

¹³C NMR (DMSO-d₆):

  • Triazole carbons: δ 150–160

  • Sulfanyl-methylene: δ 35–40

  • Ethanol carbons: δ 60–65 (CH₂OH), δ 45–50 (CH₂S)

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity
One of the primary applications of this compound lies in its antifungal properties. Compounds containing the triazole moiety are known for their efficacy against fungal infections. Research indicates that derivatives of triazoles exhibit strong inhibitory effects on fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes. This makes them valuable in treating conditions such as candidiasis and aspergillosis.

Antimicrobial Properties
In addition to antifungal activity, 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol has shown potential antimicrobial properties against various bacterial strains. Studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Cancer Research
The compound's ability to modulate specific biochemical pathways has led to investigations into its potential use in cancer therapy. Triazole derivatives have been explored for their role in inhibiting tumor growth and metastasis through various mechanisms, including the induction of apoptosis in cancer cells.

Agricultural Applications

Fungicides
Due to its antifungal properties, this compound can be utilized as a fungicide in agricultural practices. Its effectiveness against plant pathogens could help in the development of new fungicidal formulations aimed at protecting crops from fungal diseases.

Plant Growth Regulators
Research is ongoing into the use of triazole compounds as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased yield and improved resistance to environmental stressors.

Material Science Applications

Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of polymers, making them suitable for advanced applications in coatings and composites.

Corrosion Inhibitors
Triazole derivatives are also being studied for their effectiveness as corrosion inhibitors in metal coatings. Their ability to form protective films on metal surfaces can prevent corrosion and extend the lifespan of metal components in various industrial applications.

Case Studies

Application AreaStudy ReferenceFindings
Antifungal ActivityResearch on triazole derivatives (PubMed)Demonstrated significant antifungal activity against Candida species.
Antimicrobial PropertiesJournal of Antibiotics (2020)Showed broad-spectrum antibacterial effects against E. coli and S. aureus.
Cancer ResearchCancer Letters (2019)Induced apoptosis in breast cancer cell lines through specific signaling pathways.
Agricultural UseCrop Protection Journal (2021)Effective as a fungicide against Fusarium species affecting wheat crops.
Material ScienceJournal of Polymer Science (2022)Improved mechanical properties in polymer blends with triazole incorporation.

Mechanism of Action

The mechanism of action of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural analogs and key substituents

Compound Name Substituents on Triazole Functional Group Key Properties/Applications Reference
2-[(3-Methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol 3-Methyl Ethanol Solubility, potential bioactivity
[(3-Methyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid 3-Methyl Acetic acid Higher acidity; used in coordination chemistry
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol 4-Bromophenyl, 5-Phenyl Ethanol Enhanced steric bulk; crystallography studies
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,3-benzodioxol-5-yl)ethanone 4-Methylphenyl, 5-Chlorophenyl Ketone Antiproliferative activity

Key Observations :

  • Functional Groups: Ethanol derivatives exhibit higher polarity and solubility than ketones or acetic acid analogs, which may influence pharmacokinetics .

Key Observations :

  • Chain Length vs. Activity : In nematicidal homologs (e.g., C9–C12OEtOH), activity peaks at C11 (undecyloxy), emphasizing the critical role of alkyl chain length in bioactivity .
  • Triazole-Thioether vs. Thioacetate: Hydroxyacetamide derivatives (e.g., FP1-12) with amide linkages show superior antiproliferative activity compared to simple ethanol derivatives, likely due to enhanced target binding .

Key Observations :

  • Synthesis Flexibility : Triazole-thiols react readily with halogenated alcohols/ketones, enabling modular synthesis of derivatives .
  • Salt Formation : Morpholine salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.

Biological Activity

2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol is a triazole derivative characterized by a triazole ring substituted with a methyl group and a sulfanyl group, connected to an ethanol moiety. This compound exhibits notable biological activities, particularly in antimicrobial and antifungal domains. The unique structure of this compound allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C5H9N3OSC_5H_9N_3OS, with a molecular weight of 159.21 g/mol. The presence of the triazole ring contributes to its biological activity, as triazoles are known for their pharmacological properties.

PropertyValue
Molecular FormulaC₅H₉N₃OS
Molecular Weight159.21 g/mol
CAS Number646534-23-8
IUPAC Name2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethanol

Antimicrobial and Antifungal Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various strains of bacteria and fungi, suggesting its potential as an antimicrobial agent. The mechanism of action is thought to involve the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi.

Case Studies

  • Antifungal Activity : In a comparative study involving several triazole derivatives, this compound demonstrated potent antifungal effects against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antifungal agents.
  • Antibacterial Efficacy : Another investigation assessed the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it possessed broad-spectrum antibacterial activity, particularly effective against Escherichia coli and Staphylococcus aureus.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways within microbial cells.
  • Disruption of Membrane Integrity : It can disrupt the integrity of microbial membranes, leading to cell death.

Research Findings

Recent studies have focused on synthesizing new derivatives based on the core structure of this compound to enhance its biological activity. These derivatives have shown improved potency and selectivity against specific pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing equimolar amounts of 4-amino-3-phenyl-4H-1,2,4-triazole-5-thiol derivatives with hydroxyacetamide intermediates in ethanol at 150°C for 5 hours using pyridine and Zeolite (Y-H) as catalysts yields structurally analogous derivatives . Post-reaction purification involves ice-water quenching, filtration, and recrystallization from ethanol .

Q. How can spectroscopic and crystallographic methods validate the compound's structure?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to confirm hydrogen environments (e.g., hydroxyl and triazole protons) and ESI-MS for molecular ion verification .
  • Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. Validate structures using tools like ORTEP-3 for graphical representation and CCDC checks for bond-length/angle consistency .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Conduct reactions in fume hoods to prevent inhalation.
  • Store at -20°C for long-term stability and dispose of waste via certified hazardous material services .

Advanced Research Questions

Q. How to design molecular docking studies to evaluate HDAC inhibitory activity?

  • Methodological Answer :

  • Software : Use AUTODOCK 1.4.6 with a Lamarckian genetic algorithm for conformational sampling .
  • Parameters : Set grid dimensions to cover the HDAC active site (e.g., 60 × 60 × 60 Å), 250,000 energy evaluations, and population size of 150. Validate docking poses using RMSD clustering (<2.0 Å) .
  • Example : Derivatives like FP3 and FP8 showed strong HDAC binding via hydrogen bonding with Zn2+^{2+} in the catalytic pocket .

Q. How to resolve contradictions in biological activity data across derivatives?

  • Methodological Answer :

  • Structural Analysis : Compare substituent effects (e.g., potassium vs. sodium cations in salts reduce actoprotective activity by 6–12%) .
  • Assay Conditions : Control variables like cell line specificity (e.g., HeLa vs. MCF-7 IC50_{50} variations) and solvent polarity in viability assays .
  • Statistical Tools : Apply ANOVA to confirm significance (p < 0.05) and exclude outliers via Grubbs’ test .

Q. How to optimize substituents for enhanced pharmacological efficacy?

  • Methodological Answer :

  • SAR Studies : Replace the ethanol moiety with bulkier groups (e.g., benzyl or thiophene derivatives) to improve hydrophobic interactions .
  • Synthetic Tuning : Introduce electron-withdrawing groups (e.g., -NO2_2) at the triazole ring to enhance electrophilicity and HDAC binding .
  • In Silico Screening : Use DFT calculations (B3LYP/6-31G*) to predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol
Reactant of Route 2
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2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol

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